molecular formula C20H15FN6O2S B2891010 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 872856-82-1

4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide

Cat. No.: B2891010
CAS No.: 872856-82-1
M. Wt: 422.44
InChI Key: RYKLSAGBQHDJAY-UHFFFAOYSA-N
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Description

4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core, a fluorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core

    • Starting with 4-fluoroaniline, the compound undergoes cyclization with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine core.
    • Common reagents include hydrazine derivatives and suitable catalysts under controlled temperature and pressure conditions.
  • Thioether Formation

    • The pyrazolo[3,4-d]pyrimidine core is then reacted with a thioacetic acid derivative to introduce the thioether linkage.
    • This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
  • Amidation

    • The final step involves the coupling of the thioether intermediate with 4-aminobenzamide.
    • This reaction is typically carried out in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
    • Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
  • Reduction

    • Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
    • Typical reducing agents are sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution

    • The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
    • Reagents such as halogens, nitrating agents, or alkylating agents are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Biology

    Enzyme Inhibition: It has potential as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.

Medicine

    Anticancer Agents: Due to its structural features, the compound is being explored for its anticancer properties, particularly in targeting specific signaling pathways involved in cancer cell proliferation.

Industry

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity and thus affecting various signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    4-(2-((1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide enhances its lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

4-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O2S/c21-13-3-7-15(8-4-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-5-1-12(2-6-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKLSAGBQHDJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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